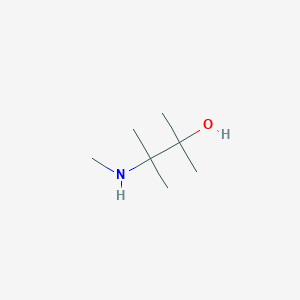

2,3-Dimethyl-3-(methylamino)-2-butanol

Description

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

2,3-dimethyl-3-(methylamino)butan-2-ol |

InChI |

InChI=1S/C7H17NO/c1-6(2,8-5)7(3,4)9/h8-9H,1-5H3 |

InChI Key |

OVQUYKYRAZNDGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C)(C)O)NC |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethyl 3 Methylamino 2 Butanol and Its Stereoisomers

Reductive Amination Strategies for 2,3-Dimethyl-3-(methylamino)-2-butanol Synthesis

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. libretexts.orgorganic-chemistry.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.com For the synthesis of 2,3-Dimethyl-3-(methylamino)-2-butanol, this strategy is a direct and efficient approach.

The primary ketone precursor for the synthesis of 2,3-Dimethyl-3-(methylamino)-2-butanol is 3,3-Dimethyl-2-butanone , commonly known as pinacolone (B1678379). This ketone contains the necessary carbon skeleton adjacent to the carbonyl group, which will become the amine-bearing carbon in the final product.

The industrial and laboratory-scale preparation of pinacolone is a classic example of the pinacol (B44631) rearrangement. This reaction involves the acid-catalyzed rearrangement of 2,3-Dimethyl-2,3-butanediol (pinacol). In the presence of an acid, such as sulfuric acid or phosphoric acid, one of the hydroxyl groups is protonated and leaves as a water molecule, forming a tertiary carbocation. A subsequent 1,2-methyl shift leads to the formation of the more stable, resonance-stabilized carbocation, which upon deprotonation yields the final ketone product, pinacolone.

Starting Material: 2,3-Dimethyl-2,3-butanediol

Reaction: Pinacol Rearrangement (Acid-catalyzed)

Product: 3,3-Dimethyl-2-butanone (Pinacolone)

Once pinacolone is obtained, it is reacted with methylamine (B109427) to form an imine intermediate, which is the substrate for the reduction step in the reductive amination sequence.

Hydride Reducing Agents: Mild reducing agents are often preferred because they can selectively reduce the imine in the presence of the starting ketone, allowing for a one-pot reaction. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent for reductive amination. masterorganicchemistry.com It is stable in weakly acidic conditions (pH 3-6), where imine formation is favored, and it selectively reduces the protonated iminium ion over the carbonyl group.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is particularly effective for the reductive amination of a wide range of ketones and aldehydes. masterorganicchemistry.comresearchgate.net

Borane Complexes: Reagents like α-picoline-borane or borane-tert-butylamine complex can also be employed, often offering high yields and mild reaction conditions. organic-chemistry.orgresearchgate.net

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst and is a common industrial practice due to its high atom economy. wikipedia.org

Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenation reactions, including the reduction of imines. wikipedia.org

Raney Nickel (Raney Ni): A cost-effective and active catalyst, particularly for the amination of alcohols and ketones. wikipedia.org

Platinum Oxide (PtO₂): Also known as Adams' catalyst, it is another effective catalyst for this transformation.

The table below summarizes common catalytic systems and reducing agents used in reductive amination.

| Reducing System | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Hydride Reduction | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | High selectivity for imines, one-pot procedure possible. masterorganicchemistry.com | Toxicity of cyanide byproducts. koreascience.kr |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild, less toxic, high yields for many substrates. masterorganicchemistry.com | Stoichiometric amounts of boron waste. | |

| Catalytic Hydrogenation | Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Methanol or Ethanol, H₂ pressure | High atom economy, clean reaction. wikipedia.org | Requires specialized pressure equipment, potential for catalyst poisoning. |

| Hydrogen (H₂) / Raney Nickel | Ethanol, Ammonia (B1221849), H₂ pressure | Cost-effective, highly active. wikipedia.org | Pyrophoric nature of the catalyst, requires high pressure/temperature. | |

| Enzymatic Reduction | Amine Dehydrogenases (AmDHs) | Aqueous buffer, NAD(P)H cofactor | High stereoselectivity, mild conditions. frontiersin.orgnih.gov | Limited substrate scope, requires protein engineering for specific targets. nih.gov |

Stereoselective and Asymmetric Synthesis of 2,3-Dimethyl-3-(methylamino)-2-butanol

Due to the presence of two chiral centers, 2,3-Dimethyl-3-(methylamino)-2-butanol can exist as four stereoisomers (two pairs of enantiomers). The synthesis of a single, specific stereoisomer requires asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric synthesis aims to create a specific stereoisomer directly by using a chiral influence during the reaction. researchgate.net This is often achieved by temporarily incorporating a chiral auxiliary or using a chiral catalyst. wikipedia.orgsigmaaldrich.com

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netwikipedia.org For synthesizing chiral amino alcohols, an auxiliary like pseudoephedrine or a derivative could be used. nih.gov For instance, a synthetic strategy might involve attaching a chiral auxiliary to a precursor molecule to control the diastereoselective addition of a methylamino group or a related nucleophile. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org Evans oxazolidinones are another class of powerful auxiliaries widely used in asymmetric aldol (B89426) and alkylation reactions, which could be adapted to build the required stereocenters. researchgate.net

Chiral Ligands and Catalysts: Asymmetric hydrogenation or transfer hydrogenation of the imine intermediate using a chiral catalyst is a powerful strategy. This involves a transition metal (like rhodium, ruthenium, or iridium) complexed with a chiral ligand. The chiral environment created by the ligand forces the hydrogen to add to one face of the imine preferentially, leading to an excess of one enantiomer. While this is well-established for many ketones and imines, its application to the specific imine derived from pinacolone would require screening of various catalyst/ligand combinations to achieve high enantioselectivity.

Biocatalysis: The use of enzymes, such as engineered amine dehydrogenases (AmDHs), offers a green and highly selective alternative. nih.gov These enzymes can catalyze the asymmetric reductive amination of ketones with ammonia or simple amines, often with excellent enantioselectivity (>99% ee) under mild, aqueous conditions. frontiersin.orgnih.gov An engineered AmDH could potentially be developed to directly convert pinacolone and methylamine into a specific stereoisomer of 2,3-Dimethyl-3-(methylamino)-2-butanol.

When an asymmetric synthesis is not feasible or a mixture of stereoisomers is produced, resolution can be employed to separate them. libretexts.org This technique relies on the conversion of a mixture of enantiomers (a racemate) into a mixture of diastereomers, which have different physical properties and can be separated. libretexts.org

For a racemic mixture of 2,3-Dimethyl-3-(methylamino)-2-butanol, which is basic due to the amine group, resolution is typically achieved by reacting it with an enantiomerically pure chiral acid. libretexts.org

Salt Formation: The racemic amino alcohol is treated with a chiral resolving agent, such as (R,R)-tartaric acid , (S,S)-tartaric acid, or one of their derivatives like dibenzoyl- or di-p-toluoyl-tartaric acid. psu.edumdpi.com This reaction forms a pair of diastereomeric salts (e.g., (R,R)-amino alcohol•(R,R)-acid and (S,S)-amino alcohol•(R,R)-acid).

Separation: Because diastereomers have different solubilities, one of the diastereomeric salts will often preferentially crystallize from a suitable solvent. gavinpublishers.com This salt can be isolated by filtration.

Liberation: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving acid and liberate the enantiomerically pure amino alcohol. libretexts.org The chiral acid can often be recovered and reused.

This process of fractional crystallization may need to be repeated multiple times to achieve high enantiomeric purity. libretexts.org

Process Optimization in 2,3-Dimethyl-3-(methylamino)-2-butanol Synthesis

Optimizing the synthesis of 2,3-Dimethyl-3-(methylamino)-2-butanol involves systematically adjusting reaction parameters to maximize yield and purity while minimizing costs and environmental impact. For the dominant reductive amination pathway, several factors are critical.

Solvent and pH Control: The formation of the imine intermediate is typically favored under slightly acidic conditions which protonate the carbonyl oxygen, while the reduction step is also efficient under these conditions. However, the pH must be carefully controlled to avoid decomposition or unwanted side reactions. The choice of solvent (e.g., methanol, ethanol, dichloroethane) can also significantly impact reaction rates and yields. kanto.co.jp

Catalyst and Reducing Agent Selection: As detailed in section 2.1.2, the choice of reducing agent is crucial. While catalytic hydrogenation is atom-economical, it may require high pressures and temperatures. Hydride agents like NaBH(OAc)₃ may be more suitable for laboratory scale due to milder conditions, but generate stoichiometric waste. Optimization involves balancing catalyst activity, cost, safety, and waste generation. koreascience.krkanto.co.jp

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can increase reaction rates but may also lead to the formation of byproducts, such as the alcohol from the direct reduction of the ketone precursor or over-alkylation of the amine. Careful monitoring of the reaction progress (e.g., by chromatography) is necessary to determine the optimal point to stop the reaction, maximizing product formation while minimizing impurity generation.

Minimization of Byproducts: The primary byproduct in reductive amination is often the alcohol formed from the reduction of the starting ketone. Using a reducing agent that is more selective for the iminium ion over the carbonyl, such as NaBH₃CN, can mitigate this. masterorganicchemistry.com Another potential byproduct is the tertiary amine formed from the reaction of the product with another molecule of the ketone, although this is less likely with a sterically hindered ketone like pinacolone.

Reaction Condition Studies for Enhanced Yield and Selectivity

The synthesis of 2,3-Dimethyl-3-(methylamino)-2-butanol, a vicinal amino alcohol, can be approached through several established chemical transformations. Key among these is the reductive amination of an appropriate α-hydroxy ketone precursor, 3-hydroxy-3-methyl-2-butanone, with methylamine. The efficiency of this reaction is highly dependent on the choice of reducing agent and reaction conditions.

Another viable pathway involves the nucleophilic ring-opening of a suitable epoxide, such as 2,3-epoxy-2,3-dimethylbutane, with methylamine. The regioselectivity of the amine attack is crucial in this method to obtain the desired product. The reaction is typically carried out in a suitable solvent, and the temperature and pressure can be adjusted to optimize the reaction rate and yield.

For the stereoselective synthesis of specific isomers of 2,3-Dimethyl-3-(methylamino)-2-butanol, chiral catalysts or auxiliaries can be employed. Asymmetric reductive amination of the α-hydroxy ketone using a chiral reducing agent or a chiral catalyst can provide enantiomerically enriched products. Similarly, the use of chiral epoxides as starting materials can lead to the formation of specific stereoisomers.

Detailed studies on various reaction parameters are essential to enhance both the chemical yield and the stereoselectivity of these synthetic routes. This includes the screening of different catalysts, solvents, temperatures, and pressures. The table below summarizes potential reaction conditions based on general principles for the synthesis of vicinal amino alcohols.

| Synthetic Route | Precursors | Potential Catalysts/Reagents | Typical Solvents | General Conditions | Key Factors for Optimization |

|---|---|---|---|---|---|

| Reductive Amination | 3-Hydroxy-3-methyl-2-butanone, Methylamine | NaBH3CN, NaBH(OAc)3, H2/Pd-C, Raney Nickel | Methanol, Ethanol, Dichloromethane | Mildly acidic pH, Room temperature to moderate heating | Choice of reducing agent, pH control, Temperature |

| Epoxide Ring-Opening | 2,3-Epoxy-2,3-dimethylbutane, Methylamine | Lewis acids (e.g., LiClO4), or uncatalyzed at elevated temperature/pressure | Alcohols (e.g., Methanol, Ethanol), Acetonitrile | Room temperature to elevated temperatures, sealed vessel | Catalyst selection, Solvent polarity, Temperature, Pressure |

Development of Continuous Flow Methodologies for Amino Alcohol Production

Continuous flow chemistry offers significant advantages for the production of amino alcohols, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The synthesis of 2,3-Dimethyl-3-(methylamino)-2-butanol can be adapted to a continuous flow process, particularly for the epoxide ring-opening and reductive amination routes.

In a continuous flow setup for the reaction of 2,3-epoxy-2,3-dimethylbutane with methylamine, the reactants can be pumped through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. This allows for precise control over reaction time and temperature, minimizing the formation of byproducts.

Similarly, a continuous flow reductive amination process can be designed where the α-hydroxy ketone and methylamine are mixed and then introduced into a stream of a reducing agent, followed by passage through a reactor. This approach can enhance the safety of using certain reducing agents and allow for efficient in-line quenching and work-up.

The development of such methodologies involves the optimization of flow rates, reactor dimensions, temperature, and pressure to achieve high throughput and product quality. The table below outlines key parameters for the development of a continuous flow synthesis.

| Parameter | Description | Importance in Continuous Flow Synthesis |

|---|---|---|

| Flow Rate | The volume of reactant solution passing through the reactor per unit time. | Determines the residence time of the reactants in the reactor, directly impacting conversion. |

| Reactor Temperature | The temperature maintained within the flow reactor. | Significantly influences the reaction rate and selectivity. Precise control is a key advantage of flow chemistry. |

| Back Pressure | Pressure applied to the system to keep solvents in the liquid phase above their boiling points. | Allows for reactions to be conducted at higher temperatures, accelerating reaction rates. |

| Reactant Concentration | The concentration of the starting materials in the solvent. | Affects the reaction kinetics and can influence the product distribution. |

| Catalyst Loading (for packed-bed reactors) | The amount of catalyst packed into the reactor. | Impacts the reaction efficiency and the lifetime of the catalyst bed. |

Derivatization from Related Precursors and Intermediates (e.g., Mannich Reaction Products)

The Mannich reaction provides a versatile route to β-amino carbonyl compounds, known as Mannich bases, which can serve as precursors for the synthesis of amino alcohols. researchgate.netgoogle.comnih.gov While a direct Mannich reaction to form a precursor for 2,3-Dimethyl-3-(methylamino)-2-butanol is not straightforward due to the substitution pattern, related intermediates could potentially be derivatized.

The general Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. google.com The resulting Mannich base can then be reduced to the corresponding amino alcohol.

For the synthesis of a sterically hindered amino alcohol like 2,3-Dimethyl-3-(methylamino)-2-butanol, a multi-step sequence starting from a Mannich-type reaction could be envisioned. For instance, a suitable ketone could undergo a Mannich reaction, followed by further alkylation and reduction steps to build the required carbon skeleton and introduce the hydroxyl and methylamino functionalities. However, direct synthesis via this route is challenging due to the quaternary carbon centers adjacent to the functional groups.

A more plausible connection to Mannich-type chemistry would be the use of intermediates that can be transformed into the target molecule. For example, a compound with a similar carbon skeleton, potentially accessible through a modified Mannich reaction or other carbon-carbon bond-forming reactions, could be a valuable precursor. Further functional group manipulations, such as oxidation, reduction, and amination, would then be required to arrive at the final product.

Chemical Reactivity and Transformation Studies of 2,3 Dimethyl 3 Methylamino 2 Butanol

Reactions Involving the Hydroxyl Moiety of 2,3-Dimethyl-3-(methylamino)-2-butanol

The tertiary alcohol in 2,3-Dimethyl-3-(methylamino)-2-butanol is located at a quaternary carbon, which significantly impacts its reactivity, particularly in oxidative and substitution-type reactions.

Tertiary alcohols, lacking a hydrogen atom on the carbinol carbon, are generally resistant to oxidation under mild conditions that readily oxidize primary and secondary alcohols. Reactions with common oxidizing agents like chromates or permanganate under neutral or alkaline conditions typically result in no reaction.

However, under harsh, acidic conditions, oxidation can be forced, often proceeding through an elimination-hydration mechanism that involves cleavage of carbon-carbon bonds. For a structurally related compound, 2,3-dimethyl-2-butanol (B1346969), strong oxidizing agents can lead to the formation of acetone and other cleavage products. While specific studies on the oxidation of 2,3-Dimethyl-3-(methylamino)-2-butanol are not widely documented, analogous reactivity is expected. The presence of the methylamino group could be a complicating factor, as secondary amines themselves can be oxidized.

Interactive Data Table: Expected Products from Oxidative Stress

| Oxidizing Agent | Condition | Expected Major Product(s) | Plausible Mechanism |

| KMnO₄/NaOH (cold, dilute) | Mild | No reaction at hydroxyl group | Tertiary alcohol is resistant to oxidation without C-C bond cleavage. |

| CrO₃/H₂SO₄ (Jones reagent) | Harsh, Acidic | Acetone, N-methylacetamide | Cleavage of the C2-C3 bond following dehydration to an alkene intermediate. |

| O₃, then (CH₃)₂S | Neutral | No reaction | Ozonolysis requires a carbon-carbon double bond, which would first need to be formed via dehydration. |

The formation of esters and ethers from the tertiary hydroxyl group of 2,3-Dimethyl-3-(methylamino)-2-butanol is mechanistically challenging due to severe steric hindrance.

Esterification: Direct Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is generally ineffective for tertiary alcohols. pearson.comchemguide.co.uk The reaction proceeds via a carbocation intermediate, but the competing elimination (dehydration) reaction is often favored, leading to the formation of alkenes. The rate of esterification is significantly influenced by the structure of the amino alcohol. researchgate.netiu.edu A more effective method involves the use of more reactive acylating agents, such as acyl chlorides or acid anhydrides. In these reactions, the amine group may need to be protected or the reaction carried out in the presence of a non-nucleophilic base to prevent acylation of the amine.

The mechanism with an acyl chloride involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. The steric bulk around the hydroxyl group slows this reaction considerably.

Etherification: Similar to esterification, ether synthesis via an S(_N)2 mechanism (like the Williamson ether synthesis) is not feasible because it requires the formation of an alkoxide to attack a primary alkyl halide, and tertiary halides are prone to elimination. Acid-catalyzed etherification between two molecules of the alcohol or with another alcohol is also unlikely to be successful due to the rapid dehydration of the tertiary carbocation intermediate.

Reactions Involving the Methylamino Functional Group

The secondary amine of 2,3-Dimethyl-3-(methylamino)-2-butanol is a potent nucleophile and a site for various derivatization reactions.

The lone pair of electrons on the nitrogen atom of the methylamino group allows it to act as a nucleophile in substitution reactions. nih.govnih.gov It can readily attack electrophilic carbon centers, such as those in alkyl halides.

For instance, reaction with an alkyl halide (e.g., methyl iodide) would proceed via an S(_N)2 mechanism where the nitrogen atom displaces the halide leaving group. This results in the formation of a tertiary amine. If excess alkyl halide is used, the reaction can proceed further to form a quaternary ammonium salt. libretexts.org

Interactive Data Table: Derivatives from Nucleophilic Substitution

| Electrophile | Resulting Derivative | Reaction Type |

| Methyl Iodide (CH₃I) | 2,3-Dimethyl-3-(dimethylamino)-2-butanol | N-Alkylation (S(_N)2) |

| Acetyl Chloride (CH₃COCl) | N-(1,1,2-trimethyl-2-hydroxypropyl)acetamide | N-Acylation |

| Benzyl Bromide (C₆H₅CH₂Br) | 3-(N-benzyl-N-methylamino)-2,3-dimethyl-2-butanol | N-Alkylation (S(_N)2) |

Alkylation is a primary method for derivatizing the methylamino group. As noted above, reaction with alkyl halides can convert the secondary amine into a tertiary amine and subsequently into a quaternary ammonium salt. This process is often exhaustive, proceeding to the quaternary salt in the presence of sufficient alkylating agent and a base to neutralize the generated acid. Such reactions are fundamental in modifying the molecule's properties, such as its solubility and basicity. researchgate.net

Other derivatization reactions include reactions with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides or with isocyanates to form urea derivatives. These reactions typically proceed readily under standard conditions.

Intramolecular Cyclization and Rearrangement Processes of 2,3-Dimethyl-3-(methylamino)-2-butanol

The structure of 2,3-Dimethyl-3-(methylamino)-2-butanol, being a γ-amino alcohol, is prone to intramolecular reactions. Furthermore, its structural similarity to pinacol (B44631) suggests a susceptibility to carbocation-driven rearrangements. msu.eduyale.edu

Under acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation at C2. brainly.comstudy.com This carbocation can undergo a rearrangement, specifically a 1,2-methyl shift, to relieve instability and form a more stable intermediate. This is analogous to the pinacol rearrangement. msu.eduwiley-vch.de The migration of a methyl group from C3 to C2 would result in a new carbocation at C3, which is stabilized by the adjacent nitrogen atom. Deprotonation of the subsequent iminium ion intermediate would yield a ketone, specifically 3,3-dimethyl-2-(methylamino)butane-2-one.

Intramolecular cyclization is another possibility for amino alcohols, often catalyzed by acids or metals. researchgate.netthieme-connect.comfrontiersin.orgmdpi.com For 2,3-Dimethyl-3-(methylamino)-2-butanol, the nucleophilic nitrogen could potentially attack the carbon bearing the hydroxyl group (or a carbocation derived from it), but the formation of a strained four-membered azetidine ring makes this pathway less favorable than rearrangement.

Interactive Data Table: Plausible Rearrangement Products

| Condition | Intermediate | Rearrangement Type | Final Product |

| Strong Acid (e.g., H₂SO₄), Heat | Tertiary carbocation at C2 | 1,2-Methyl Shift (Pinacol-type) | 3,3-Dimethyl-2-(methylamino)butane-2-one |

| Dehydration Conditions | Alkene intermediate | N/A | 2,3-Dimethyl-3-(methylamino)-1-butene |

Investigating the Steric and Electronic Effects in 2,3-Dimethyl-3-(methylamino)-2-butanol Reactivity

The reactivity of 2,3-Dimethyl-3-(methylamino)-2-butanol is fundamentally controlled by the interplay of steric hindrance and the electronic properties of its constituent functional groups. The molecule possesses a vicinal amino alcohol motif, meaning an amine group and a hydroxyl group are attached to adjacent carbon atoms (C3 and C2, respectively). This arrangement, combined with significant alkyl substitution, creates a unique chemical environment that dictates how the molecule interacts with reagents.

Steric Effects:

The most prominent feature of 2,3-Dimethyl-3-(methylamino)-2-butanol is its substantial steric bulk around the reactive hydroxyl and methylamino centers. This steric congestion arises from:

A Quaternary Carbon (C3): This carbon is bonded to a methyl group, a methylamino group, the rest of the carbon chain, and another methyl group, creating a highly crowded environment.

A Tertiary Carbon (C2): This carbon, bearing the hydroxyl group, is also heavily substituted, being bonded to a methyl group and two other carbon atoms.

This high degree of substitution significantly hinders the approach of reagents to either the oxygen or nitrogen atoms. For reactions that require nucleophilic attack by the amino or hydroxyl group, or electrophilic attack on them, the reaction rates would be expected to be substantially lower compared to less hindered analogues. In many reactions involving amino alcohols, steric hindrance plays a crucial role in determining selectivity. nih.govnih.gov For instance, in reactions where the molecule acts as a nucleophile, the extreme crowding may favor reactions with smaller, less demanding electrophiles.

Electronic Effects:

The electronic character of the molecule is determined by the inductive and resonance effects of the hydroxyl and methylamino groups.

Hydroxyl Group (-OH): The oxygen atom is highly electronegative, leading to an inductive electron-withdrawing effect (-I), which polarizes the C-O bond and increases the partial positive charge on C2. This can make the hydroxyl proton more acidic and the carbon atom susceptible to nucleophilic attack, although this is counteracted by steric hindrance.

Methylamino Group (-NHCH₃): The nitrogen atom is also electronegative, exerting an inductive-withdrawing effect. However, the lone pair of electrons on the nitrogen can be donated through resonance, which can be a significant factor in reactions involving adjacent carbocation formation. The methyl group attached to the nitrogen is electron-donating (+I), slightly increasing the nucleophilicity of the nitrogen atom compared to an unsubstituted amino group.

Alkyl Groups (-CH₃): The four methyl groups in the structure are all electron-donating through induction (+I), which helps to stabilize any potential positive charges that may form on the carbon skeleton during a reaction, for example, in the formation of a carbocation intermediate.

The dual chemical reactivity of amines and alcohols is a hallmark of amino alcohols. alfa-chemistry.com The regioselectivity in their reactions is often governed by a combination of these steric and electronic factors. diva-portal.org In the case of 2,3-Dimethyl-3-(methylamino)-2-butanol, the steric hindrance is likely the dominant factor controlling its reactivity, potentially overriding subtle electronic preferences in many cases.

The following table summarizes the anticipated effects of the key structural features on the molecule's reactivity.

| Structural Feature | Type of Effect | Predicted Impact on Reactivity |

| Methyl groups at C2 and C3 | Steric (+I Inductive) | Severe hindrance to reagent approach at C2 and C3; stabilization of adjacent positive charges. |

| Methylamino group at C3 | Electronic (-I, +R) / Steric | Acts as a nucleophilic center; steric bulk hinders reactions; lone pair can stabilize adjacent carbocations. |

| Hydroxyl group at C2 | Electronic (-I) / Steric | Acts as a nucleophilic center and a proton donor; steric bulk hinders reactions; polarizes the C-O bond. |

| Vicinal (1,2) arrangement | Proximity Effect | Potential for intramolecular hydrogen bonding between -OH and -NHCH₃; potential for chelation with metal catalysts. |

Detailed research findings on this specific compound are not available. However, studies on analogous compounds demonstrate that increasing the size of substituents on vicinal amino alcohols can enhance diastereoselectivity in certain reactions, suggesting that the high degree of substitution in 2,3-Dimethyl-3-(methylamino)-2-butanol could be leveraged for stereocontrolled transformations, should appropriate reaction conditions be found. nih.gov The synthesis of chiral β-amino alcohols is a significant area of research, often challenged by the need to control both chemical and stereochemical selectivity. westlake.edu.cn The unique and highly congested structure of 2,3-Dimethyl-3-(methylamino)-2-butanol presents a compelling, albeit challenging, substrate for such investigations.

Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethyl 3 Methylamino 2 Butanol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-Dimethyl-3-(methylamino)-2-butanol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2,3-Dimethyl-3-(methylamino)-2-butanol is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by the presence of electronegative atoms like oxygen and nitrogen.

Based on the structure, five unique proton signals are expected:

-OH Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

-NH Proton: Another broad singlet, also variable in its chemical shift.

N-CH₃ Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.

C2-CH₃ Protons: A singlet representing the six protons of the two methyl groups at the C2 position. These are expected to be equivalent due to free rotation.

C3-CH₃ Protons: A singlet for the six protons of the two methyl groups at the C3 position.

The integration of these peaks would correspond to the number of protons in each environment (1H, 1H, 3H, 6H, and 6H, respectively).

Table 1: Predicted ¹H NMR Spectral Data for 2,3-Dimethyl-3-(methylamino)-2-butanol

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH | Variable | Broad Singlet | 1H |

| -NH | Variable | Broad Singlet | 1H |

| N-CH₃ | ~ 2.3 - 2.5 | Singlet | 3H |

| C2-(CH₃)₂ | ~ 1.1 - 1.3 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the symmetric 2,3-Dimethyl-3-(methylamino)-2-butanol, five distinct signals are anticipated. The chemical shifts are influenced by the hybridization and the attached functional groups. For instance, carbons bonded to the electronegative oxygen and nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield). libretexts.org

The expected signals are:

Quaternary Carbon (C2): Attached to the hydroxyl group and two methyl groups.

Quaternary Carbon (C3): Bonded to the methylamino group and two methyl groups.

N-Methyl Carbon (N-CH₃): The carbon of the methyl group on the nitrogen.

C2-Methyl Carbons (C2-(CH₃)₂): The two equivalent methyl carbons attached to C2.

C3-Methyl Carbons (C3-(CH₃)₂): The two equivalent methyl carbons attached to C3.

Table 2: Predicted ¹³C NMR Spectral Data for 2,3-Dimethyl-3-(methylamino)-2-butanol

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (quaternary, C-OH) | ~ 70 - 75 |

| C3 (quaternary, C-N) | ~ 55 - 60 |

| N-CH₃ | ~ 30 - 35 |

| C2-(CH₃)₂ | ~ 25 - 30 |

Advanced 2D NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are invaluable. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would show correlations between coupled protons. However, in this specific molecule, due to the absence of proton-proton coupling across the quaternary carbons, no cross-peaks are expected, which in itself is a confirmation of the isolated nature of the proton-bearing groups.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. libretexts.org It would be instrumental in confirming the assignments made in the 1D spectra. Expected correlations would be observed between the N-CH₃ protons and the N-CH₃ carbon, as well as between the protons of the C2- and C3-methyl groups and their respective carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Applications

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The molecular ion peak ([M]⁺) for 2,3-Dimethyl-3-(methylamino)-2-butanol would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (131.22 g/mol ). However, for tertiary alcohols, the molecular ion peak is often weak or absent. nih.gov

The fragmentation pattern is predictable based on the stability of the resulting carbocations and radical species. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C2-C3 bond is highly probable, leading to stable, resonance-stabilized fragments.

Loss of a methyl group: Expulsion of a CH₃ radical (loss of 15 amu) to form a stable tertiary carbocation.

Dehydration: Loss of a water molecule (H₂O, 18 amu) from the molecular ion, although less common for tertiary alcohols compared to primary and secondary ones.

Cleavage adjacent to the nitrogen atom: This can lead to the formation of iminium ions, which are resonance-stabilized.

Table 3: Predicted Key Fragments in the EI-MS of 2,3-Dimethyl-3-(methylamino)-2-butanol

| m/z | Predicted Fragment Ion |

|---|---|

| 116 | [M - CH₃]⁺ |

| 72 | [C₄H₁₀N]⁺ (from cleavage of C2-C3 bond) |

| 59 | [C₃H₇O]⁺ (from cleavage of C2-C3 bond) |

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Investigations

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of the molecular ion and its fragments, allowing for the determination of their elemental composition. This is crucial for distinguishing between ions that may have the same nominal mass but different chemical formulas. For 2,3-Dimethyl-3-(methylamino)-2-butanol (C₇H₁₇NO), HRMS can confirm the elemental composition of the molecular ion and its fragments, providing definitive evidence for the structure. uni.lu For instance, the exact mass of the [M+H]⁺ ion can be calculated and compared to the experimentally observed value to confirm the molecular formula. uni.lu

Table 4: Predicted HRMS Data for 2,3-Dimethyl-3-(methylamino)-2-butanol Adducts uni.lu

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₇H₁₈NO⁺ | 132.13829 |

| [M+Na]⁺ | C₇H₁₇NNaO⁺ | 154.12023 |

This high level of mass accuracy is indispensable in mechanistic studies to identify and confirm the structures of intermediates and products.

Infrared (IR) Spectroscopy for Functional Group Identification in 2,3-Dimethyl-3-(methylamino)-2-butanol

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,3-dimethyl-3-(methylamino)-2-butanol is predicted to exhibit characteristic absorption bands corresponding to its hydroxyl (-OH), secondary amine (-NH), and alkyl (C-H, C-C) groups.

The primary functional groups and their expected IR absorption regions are:

O-H Stretching: The presence of the hydroxyl group will give rise to a strong and broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol moieties.

N-H Stretching: The secondary amine group is expected to show a moderate absorption band in the 3300-3500 cm⁻¹ range. This peak may sometimes overlap with the broader O-H stretching band.

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and other alkyl groups will appear as strong, sharp peaks in the region of 2850-2960 cm⁻¹.

O-H Bending: The bending vibration of the O-H bond is anticipated to cause a moderate absorption in the 1330-1440 cm⁻¹ range.

N-H Bending: A moderate to strong absorption band corresponding to the N-H bending vibration is expected to be observed between 1550 and 1650 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond will likely produce a medium to weak absorption in the 1000-1250 cm⁻¹ region.

C-O Stretching: A moderate to strong absorption band for the carbon-oxygen stretching of the tertiary alcohol is expected in the range of 1100-1200 cm⁻¹.

The following interactive table summarizes the predicted IR absorption bands for 2,3-dimethyl-3-(methylamino)-2-butanol.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretching | 3200-3600 | Strong, Broad |

| Amine (-NH) | Stretching | 3300-3500 | Moderate |

| Alkyl (C-H) | Stretching | 2850-2960 | Strong |

| Hydroxyl (-OH) | Bending | 1330-1440 | Moderate |

| Amine (-NH) | Bending | 1550-1650 | Moderate to Strong |

| C-N Bond | Stretching | 1000-1250 | Medium to Weak |

| C-O Bond | Stretching | 1100-1200 | Moderate to Strong |

It is important to note that the exact positions and intensities of these bands can be influenced by the molecular environment and the physical state of the sample. For a definitive analysis, an experimental IR spectrum of 2,3-dimethyl-3-(methylamino)-2-butanol would be required.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

The molecular structure of 2,3-dimethyl-3-(methylamino)-2-butanol contains a chiral center at the carbon atom bonded to the methylamino group. The presence of this stereocenter means that the compound can exist as a pair of enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a highly effective method for assessing the enantiomeric purity of such compounds.

While specific chiroptical studies on 2,3-dimethyl-3-(methylamino)-2-butanol have not been reported, the general applicability of these techniques to chiral amino alcohols is well-established. nih.govnsf.gov Methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) can be employed to determine the enantiomeric excess (% ee) of a sample.

In a typical chiroptical analysis for a chiral amino alcohol, the following steps might be taken:

Derivatization: To enhance the chromophore and thus the chiroptical signal, the amino alcohol may be derivatized with a suitable chiral or achiral agent. researchgate.netrsc.org

Spectroscopic Measurement: The CD or ORD spectrum of the derivatized or underivatized compound is recorded. Enantiomers will produce mirror-image spectra, with positive and negative signals for the different forms.

Quantification: The magnitude of the chiroptical signal at a specific wavelength is directly proportional to the concentration of the enantiomer. By comparing the signal of an unknown sample to that of a pure enantiomeric standard, the enantiomeric excess can be accurately determined.

Recent advancements have also introduced high-throughput assays for determining the enantiomeric excess of chiral amino alcohols, often utilizing fluorescent probes that form diastereomeric complexes with distinct spectroscopic signatures. nih.gov Such methods could potentially be adapted for the rapid and sensitive analysis of 2,3-dimethyl-3-(methylamino)-2-butanol enantiomers. The development of a specific chiroptical method would require the synthesis and characterization of the pure enantiomers of the compound to serve as reference standards.

Computational Chemistry and Mechanistic Insights into 2,3 Dimethyl 3 Methylamino 2 Butanol

Quantum Chemical Calculations of 2,3-Dimethyl-3-(methylamino)-2-butanol

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of solvent or other interacting species. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. uni.lu This approach is effective for predicting molecular geometries, vibrational frequencies, and various electronic properties. und.edu For 2,3-Dimethyl-3-(methylamino)-2-butanol, a DFT study, likely using a functional such as B3LYP or ωB97XD combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry. und.edu

The optimization process finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. Key electronic properties derived from DFT calculations include the distribution of electrostatic potential, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Molecular Properties of an Amino Alcohol (Illustrative) This table illustrates the type of data obtained from DFT calculations on a representative amino alcohol, as specific data for 2,3-Dimethyl-3-(methylamino)-2-butanol is not published.

| Property | Predicted Value | Unit | Significance |

| Total Energy | -445.123 | Hartree | Thermodynamic stability |

| Dipole Moment | 2.5 | Debye | Polarity and intermolecular interactions |

| HOMO Energy | -6.8 | eV | Electron-donating ability |

| LUMO Energy | 1.5 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 8.3 | eV | Chemical reactivity and stability |

| C-O Bond Length | 1.43 | Å | Structural geometry |

| C-N Bond Length | 1.47 | Å | Structural geometry |

| C-O-H Bond Angle | 108.5 | Degrees | Molecular shape and hydrogen bonding |

DFT calculations are also instrumental in mapping out potential energy surfaces for chemical reactions, allowing for the elucidation of reaction mechanisms. researchgate.net By identifying reactants, products, intermediates, and, crucially, transition states, researchers can understand the energetic feasibility and pathways of a reaction. For an amino alcohol like 2,3-Dimethyl-3-(methylamino)-2-butanol, potential reactions for study could include atmospheric degradation by radicals (e.g., OH, Cl) or dehydration reactions. copernicus.orgvaia.com

A computational study would involve locating the transition state structure for a given reaction step and calculating its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For instance, studies on the atmospheric degradation of similar alcohols, such as 3,3-dimethyl-2-butanol, have identified hydrogen abstraction as a primary reaction pathway. copernicus.org A similar approach for 2,3-Dimethyl-3-(methylamino)-2-butanol would compare the activation barriers for hydrogen abstraction from different sites (e.g., the hydroxyl group, the amino group, or various C-H bonds) to determine the most likely initial step in its oxidation. copernicus.org

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations often focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. mdpi.com

For 2,3-Dimethyl-3-(methylamino)-2-butanol, an MD simulation would reveal its preferred conformations in different environments, such as in a vacuum or in an aqueous solution. nih.gov The simulation would track the rotation around single bonds, particularly the C-C, C-O, and C-N bonds, to explore the potential energy landscape. A key aspect for this molecule would be the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the methylamino (-NHCH₃) group, a phenomenon observed in other amino alcohols like 2-(dimethylamino)ethanol. nih.gov The results would typically be presented as a Ramachandran-like plot showing the distribution of dihedral angles, identifying the most stable (lowest energy) conformers. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Relevant to Amino Alcohols

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. meilerlab.orgmdpi.com These models establish a mathematical relationship between calculated molecular descriptors and an observed property. nih.gov For amino alcohols, QSPR models can predict properties like boiling point, solubility, and viscosity, while QSAR models might predict toxicity or receptor binding affinity. imist.maplos.org

The process involves calculating a wide range of molecular descriptors for a set of related amino alcohols. These descriptors fall into several categories:

Topological: Based on the 2D graph of the molecule.

Geometrical: Based on the 3D structure (e.g., molecular surface area).

Electronic: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

A statistical method, such as multiple linear regression, is then used to build a model correlating these descriptors with the property of interest. plos.org While a specific model for 2,3-Dimethyl-3-(methylamino)-2-butanol would require a dataset of similar compounds, the principles are well-established for predicting the properties of organic molecules, including amino acids and their derivatives. nih.govplos.org

Table 2: Common Molecular Descriptors Used in QSAR/QSPR for Amino Alcohols (Illustrative)

| Descriptor Class | Example Descriptor | Predicted Property Relevance |

| Electronic | Dipole Moment | Solubility, Boiling Point |

| Electronic | HOMO-LUMO Gap | Reactivity, Biological Activity |

| Topological | Wiener Index | Boiling Point, Viscosity |

| Geometrical | Polar Surface Area (PSA) | Membrane permeability, Bioavailability |

| Physicochemical | LogP | Lipophilicity, Pharmacokinetics |

Prediction of Spectroscopic Parameters and Their Validation

Computational chemistry can accurately predict various spectroscopic parameters, which can then be validated against experimental measurements. For 2,3-Dimethyl-3-(methylamino)-2-butanol, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. researchgate.net These theoretical spectra are invaluable for assigning experimental peaks to specific molecular motions (e.g., O-H stretch, N-H bend, C-C stretch). Studies on related molecules like 2,3-dimethyl-2-butanol (B1346969) have shown good agreement between DFT-calculated and experimentally measured vibrational spectra. researchgate.net

NMR Spectra: NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculations provide theoretical chemical shifts for each nucleus in the molecule. These predicted values are typically compared to an internal standard (like tetramethylsilane, TMS) and can be validated by comparing them with experimental NMR data to confirm the molecular structure.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for a Related Compound (2,3-dimethyl-2-butanol) This table illustrates how theoretical predictions are validated against experimental data. Specific data for 2,3-Dimethyl-3-(methylamino)-2-butanol is not available.

| Spectrum | Parameter | Predicted Value | Experimental Value |

| IR | O-H Stretch | 3620 cm⁻¹ | 3625 cm⁻¹ |

| IR | C-H Stretch | 2975 cm⁻¹ | 2980 cm⁻¹ |

| ¹H NMR | -OH Proton | 1.6 ppm | 1.5 ppm |

| ¹³C NMR | C-OH Carbon | 72.5 ppm | 73.1 ppm |

Advanced Applications of 2,3 Dimethyl 3 Methylamino 2 Butanol in Chemical Synthesis and Catalysis

2,3-Dimethyl-3-(methylamino)-2-butanol as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

As a chiral amino alcohol, 2,3-Dimethyl-3-(methylamino)-2-butanol possesses the necessary structural motifs to function as a chiral ligand or auxiliary in asymmetric synthesis. The presence of both a hydroxyl and a secondary amino group allows it to coordinate with metal centers, while the stereogenic center can influence the stereochemical outcome of a reaction.

Role as N,O-Bidentate Directing Groups in Metal-Catalyzed Reactions

Enantioselective Transformations Mediated by 2,3-Dimethyl-3-(methylamino)-2-butanol or its Derivatives

Chiral amino alcohols are frequently used to induce enantioselectivity in a variety of chemical transformations, including reductions, alkylations, and cycloadditions. The chiral environment created by the ligand around the metal center differentiates between two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. Derivatives of 2,3-Dimethyl-3-(methylamino)-2-butanol could potentially be synthesized to fine-tune steric and electronic properties, thereby optimizing enantioselectivity for specific reactions. However, published examples of enantioselective transformations specifically mediated by this compound or its derivatives are scarce.

Building Block Utility of 2,3-Dimethyl-3-(methylamino)-2-butanol in Complex Molecule Synthesis

A "building block" in chemical synthesis is a molecule that can be incorporated into the structure of a larger, more complex molecule. Given its bifunctional nature (amine and alcohol) and its stereocenter, 2,3-Dimethyl-3-(methylamino)-2-butanol has the potential to be a useful building block.

Intermediate for Pharmaceutical Compound Analogues (e.g., in stereoselective drug synthesis)

Pharmaceutical intermediates are compounds that are steps in the synthesis of an active pharmaceutical ingredient (API). Chiral amino alcohols are valuable intermediates in the synthesis of many drugs where specific stereochemistry is critical for efficacy and safety. The structure of 2,3-Dimethyl-3-(methylamino)-2-butanol could, in principle, be found within or serve as a precursor to more complex chiral amines and alcohols used in medicinal chemistry. Stereoselective synthesis ensures that the final drug product is enantiomerically pure. There is no widespread documentation of 2,3-Dimethyl-3-(methylamino)-2-butanol being a key intermediate for specific commercial pharmaceutical compounds.

Applications in Agrochemical and Specialty Chemical Development

Similar to pharmaceuticals, the development of modern agrochemicals often requires precise control of stereochemistry to enhance potency and reduce environmental impact. Chiral building blocks are essential in this field. Specialty chemicals, which are produced for specific performance applications, may also incorporate such structures to achieve desired properties. The utility of 2,3-Dimethyl-3-(methylamino)-2-butanol in these sectors would depend on the specific molecular targets being synthesized, but detailed applications are not reported in the available literature.

Fundamental Studies in Solution Chemistry Involving 2,3-Dimethyl-3-(methylamino)-2-butanol

Fundamental studies in solution chemistry would investigate the compound's physicochemical properties, such as its behavior in different solvents, its acidity/basicity (pKa), coordination chemistry with various ions, and conformational preferences. This data is crucial for understanding its reactivity and for optimizing reaction conditions when it is used as a ligand or reactant. While general properties for simple alcohols and amines are well-understood, specific experimental studies focusing on the solution chemistry of 2,3-Dimethyl-3-(methylamino)-2-butanol are not prominently available.

Investigations of Molecular Associations and Interactions in Binary Mixtures

No publicly available research data specifically investigating the molecular associations and interactions of 2,3-Dimethyl-3-(methylamino)-2-butanol in binary mixtures could be located.

Theoretical and Experimental Studies on Amino Alcohol-based Solvents

There is no available scientific literature presenting theoretical or experimental studies on 2,3-Dimethyl-3-(methylamino)-2-butanol for its properties and applications as an amino alcohol-based solvent.

Future Directions and Emerging Research Avenues for 2,3 Dimethyl 3 Methylamino 2 Butanol

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for amino alcohols often involve multi-step processes with harsh reagents and significant waste generation. Future research is expected to focus on developing more efficient and environmentally benign pathways to 2,3-Dimethyl-3-(methylamino)-2-butanol.

Emerging strategies in the broader field of amino alcohol synthesis that could be adapted include:

Visible-Light Photocatalysis : This technique offers a green approach to constructing 1,2-amino alcohols. rsc.org It utilizes visible light to catalyze the decarboxylative radical coupling of N-aryl amino acids with ketones in water at room temperature. rsc.orgpatsnap.com Adapting this method could provide a direct and mild route to 2,3-Dimethyl-3-(methylamino)-2-butanol and its derivatives.

Enzymatic Cascades : Biocatalysis represents a frontier in sustainable chemistry. Engineered enzyme cascades have been shown to selectively convert biomass-derived diols into aliphatic amino alcohols under mild, aqueous conditions at room temperature and pressure. rsc.org Research into identifying or engineering enzymes capable of acting on precursors to 2,3-Dimethyl-3-(methylamino)-2-butanol could revolutionize its production, significantly reducing energy consumption and eliminating the need for heavy metal catalysts. rsc.org

Heterogeneous Catalysis : The development of robust, reusable heterogeneous catalysts is a key goal in green chemistry. Researchers have developed processes for obtaining β-amino alcohols from materials like ethylene (B1197577) glycol using heterogeneous catalytic systems that are stable in the presence of moisture and air, and can be recovered and reused. uv.es Exploring similar solid catalysts for the synthesis of 2,3-Dimethyl-3-(methylamino)-2-butanol could enhance the cost-effectiveness and environmental profile of its production.

| Synthetic Strategy | Potential Advantages for 2,3-Dimethyl-3-(methylamino)-2-butanol Synthesis | Key Research Challenge |

| Visible-Light Photocatalysis | Mild reaction conditions (room temp.), use of water as a solvent, high atom economy. rsc.orgpatsnap.com | Substrate scope adaptation and catalyst optimization for the specific target molecule. |

| Enzymatic Cascades | High selectivity, use of renewable feedstocks, operation under mild aqueous conditions. rsc.org | Discovery or engineering of specific enzymes for the required chemical transformation. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, potential for continuous flow processes. uv.es | Designing a catalyst with high activity and selectivity for the target structure. |

Exploration of Unconventional Catalytic Applications

The inherent bifunctionality of amino alcohols, possessing both a hydroxyl and an amino group, makes them excellent candidates for various catalytic applications, particularly as ligands in asymmetric synthesis. researchgate.net While the catalytic potential of 2,3-Dimethyl-3-(methylamino)-2-butanol is largely unexplored, its structure suggests several promising research avenues.

Asymmetric Catalysis : Chiral amino alcohols are pivotal in the enantioselective alkylation of aldehydes. researchgate.net Future studies could investigate 2,3-Dimethyl-3-(methylamino)-2-butanol as a chiral ligand for metal catalysts (e.g., zinc, titanium, ruthenium) in reactions such as asymmetric additions to carbonyls, reductions, and oxidations. Its specific steric and electronic properties could lead to novel reactivity and selectivity.

Guerbet Reaction : The catalytic conversion of bioethanol into higher alcohols like 1-butanol, known as the Guerbet reaction, is an important upgrading process for biofuels. mdpi.com This reaction often utilizes catalysts with both basic and acidic sites. mdpi.com The amino and alcohol functionalities of 2,3-Dimethyl-3-(methylamino)-2-butanol could be leveraged, either as a catalyst itself or as a ligand in a catalytic system, to promote similar C-C coupling reactions for the production of advanced biofuels and chemicals.

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the molecular structure, intermolecular interactions, and conformational landscape of 2,3-Dimethyl-3-(methylamino)-2-butanol is crucial for predicting its behavior and designing applications. Integrating advanced analytical and computational methods will be key to unlocking this understanding.

Spectroscopic Characterization : Advanced spectroscopic techniques can provide deep insights. Systematic infrared spectroscopy, for example, has been used to investigate weakly bound van der Waals clusters of amines and alcohols with molecules like CO2, revealing characteristic spectral splittings that define the nature of these interactions. mdpi.com Applying such methods to 2,3-Dimethyl-3-(methylamino)-2-butanol could elucidate its potential for CO2 capture or as a sensor. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study its self-assembly behavior in various solvents. acs.org

Computational Chemistry : Quantum chemical calculations, such as Density Functional Theory (DFT) and high-level ab initio methods, are powerful tools for predicting molecular properties. For similar amino alcohols, these methods have been used to calculate association energies with high accuracy. mdpi.com Computational modeling can be used to predict the spectroscopic signatures, conformational preferences, and reactivity of 2,3-Dimethyl-3-(methylamino)-2-butanol. This predictive power can guide experimental work, saving time and resources. For instance, predicted collision cross-section (CCS) values are available and can be validated experimentally. uni.lu

| Technique | Potential Application for 2,3-Dimethyl-3-(methylamino)-2-butanol | Anticipated Insight |

| Advanced IR Spectroscopy | Studying interactions with small molecules (e.g., CO2) in inert matrices. mdpi.com | Understanding non-covalent binding affinities and potential for gas capture. |

| NMR Spectroscopy | Analysis of self-assembly and conformational dynamics in solution. acs.org | Elucidation of supramolecular structures and solution-phase behavior. |

| Quantum Chemical Modeling | Prediction of structure, reactivity, and spectroscopic properties. mdpi.comuni.lu | Guiding synthetic efforts and identifying promising catalytic applications. |

Q & A

Q. What are the optimal synthetic routes for 2,3-Dimethyl-3-(methylamino)-2-butanol, considering stereochemical control?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions, such as reductive amination or nucleophilic substitution. For example, methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate can be treated with hydrochloric acid in dioxane to yield intermediates with stereochemical fidelity . Key parameters include temperature control (room temperature for acid treatment) and solvent selection to minimize racemization. Chiral HPLC or polarimetry should validate stereochemical purity post-synthesis .

Q. What spectroscopic techniques are recommended for characterizing the stereoisomers of 2,3-Dimethyl-3-(methylamino)-2-butanol?

Methodological Answer: 1H-NMR (e.g., δ 9.00 ppm for amine protons) and 13C-NMR are critical for structural confirmation . Chiral resolution requires techniques like circular dichroism (CD) or enantioselective gas chromatography. For dynamic stereochemical behavior, variable-temperature NMR can detect conformational equilibria .

Q. How can thermodynamic properties (e.g., vapor-liquid equilibrium) inform experimental design for purification?

Methodological Answer: Isobaric vapor-liquid equilibrium (VLE) data for structurally similar alcohols (e.g., 2,3-dimethyl-2-butene + 2-butanol systems) can guide distillation setups. For instance, atmospheric pressure distillation at 106.2°C (bp of 3,3-dimethyl-2-butanone) might be extrapolated for solvent selection . Differential scanning calorimetry (DSC) can further assess melting points and phase transitions .

Advanced Research Questions

Q. How can quantum chemical calculations and QSPR models predict the physicochemical properties of 2,3-Dimethyl-3-(methylamino)-2-butanol?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and calculate dipole moments, aiding solubility predictions. Quantitative Structure-Property Relationship (QSPR) models, trained on datasets of dimethylated alcohols, can estimate logP, boiling points, and reactivity . Neural networks may refine predictions using experimental datasets from analogs like 3,3-dimethyl-2-butanol .

Q. What strategies resolve contradictions in reported NMR data for tertiary amino alcohols with branched alkyl groups?

Methodological Answer: Discrepancies in chemical shifts (e.g., methylamino proton resonances) may arise from solvent effects or pH variations. Standardization using deuterated DMSO (as in ) and pH-controlled conditions reduces variability. Cross-validation with 2D NMR (COSY, HSQC) clarifies ambiguous assignments. Comparative analysis with structurally related compounds (e.g., 2-(methylamino)-2-oxoacetic acid derivatives) provides reference benchmarks .

Q. How do steric and electronic effects influence the stability of 2,3-Dimethyl-3-(methylamino)-2-butanol under acidic/basic conditions?

Methodological Answer: Steric hindrance from the 2,3-dimethyl groups reduces nucleophilic attack on the amino group, enhancing stability in acidic conditions. Basic conditions may deprotonate the hydroxyl group, leading to elimination reactions. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring quantifies degradation pathways. Computational modeling of transition states (e.g., using Gaussian) predicts susceptibility to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.